

validating the reported melting point and other physical constants of alpha-Eucaine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha-Eucaine*

Cat. No.: *B1237395*

[Get Quote](#)

Validating the Physicochemical Properties of alpha-Eucaine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported physical constants of **alpha-Eucaine**, a historically significant local anesthetic, alongside other well-established anesthetic agents. Due to the limited availability of recent experimental data for **alpha-Eucaine**, this report also outlines the standard experimental protocols for determining key physicochemical properties, enabling researchers to validate and expand upon the existing data.

Summary of Physical Constants

The following table summarizes the available physical and chemical data for **alpha-Eucaine** and selected comparator local anesthetics. It is important to note that experimentally determined values for the melting point of the free base, aqueous solubility, and pKa of **alpha-Eucaine** are not readily available in contemporary scientific literature. The data presented for the comparators are from established sources.

Property	alpha-Eucaine	beta-Eucaine	Cocaine	Lidocaine	Procaine
Molecular Formula	<chem>C19H27NO4</chem> [1] [2]	<chem>C15H21NO2</chem> [3] [4]	<chem>C17H21NO4</chem> [5]	<chem>C14H22N2O</chem> [6] [7]	<chem>C13H20N2O2</chem> [8] [9]
Molar Mass (g/mol)	333.428 [1] [2]	247.33	303.35 [5]	234.343 [6]	236.31 [9]
Melting Point (°C)	Data not available	70-71 [10]	98 [5]	68-69 [11]	61 [12]
Melting Point (°C) - Hydrochloride Salt	103	277-279 (corr.) [10]	Data not available	127-129 [11]	153-156 [12]
Aqueous Solubility	Data not available	1 g in 30 mL (hydrochloride) [10]	1.8 g/L at 22 °C [5]	Insoluble (free base) [11]	1 g in 200 mL (when freshly precipitated) [12]
pKa	Data not available	9.4 (hydrochloride) [10]	8.6	7.8 [13]	8.7 [8]

Experimental Protocols

Accurate determination of physicochemical constants is crucial for drug development. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. It is a fundamental property for compound identification and purity assessment.

Capillary Method:

- Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube, sealed at one end.

- Apparatus: The capillary tube is placed in a heating block or an oil bath apparatus equipped with a calibrated thermometer or an electronic sensor.
- Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) close to the expected melting point.
- Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range. A narrow melting range is indicative of a pure compound.

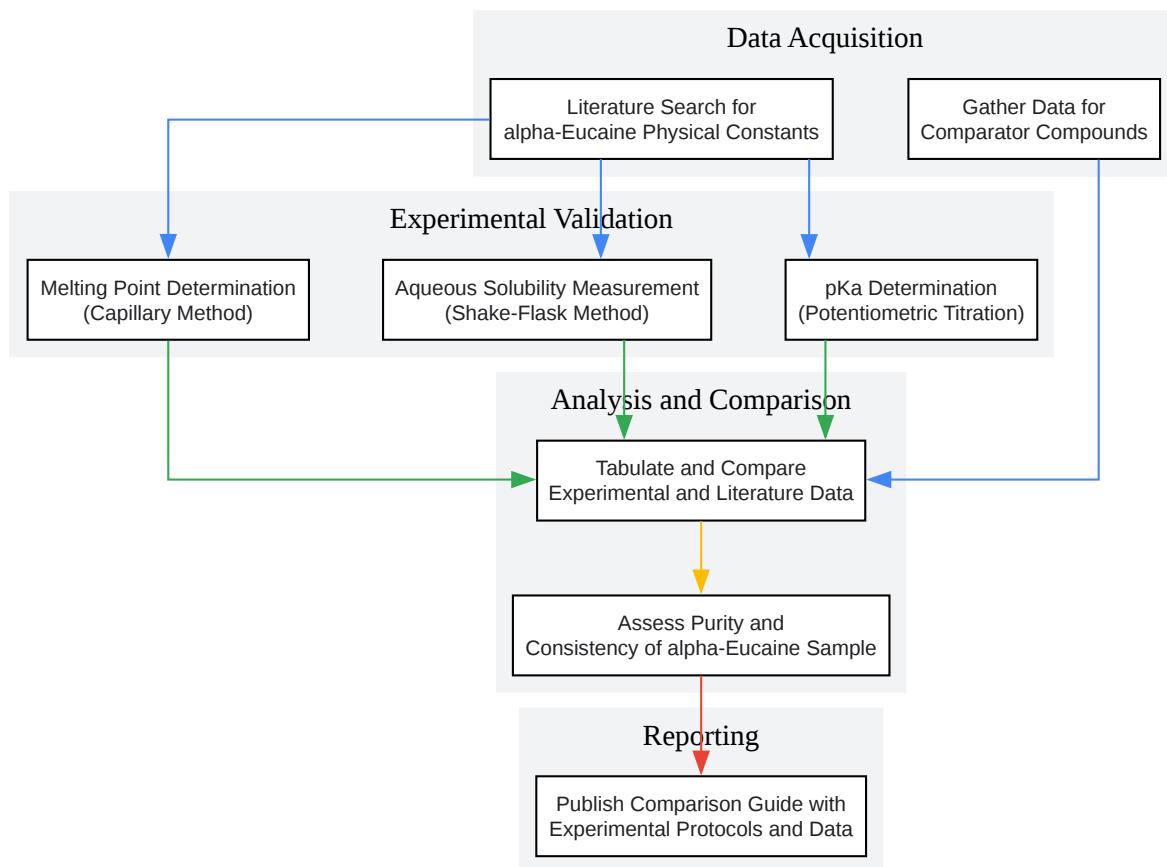
Aqueous Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For pharmaceutical applications, aqueous solubility is a critical parameter.

Shake-Flask Method:

- Equilibration: An excess amount of the solid compound is added to a known volume of water in a sealed flask.
- Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
- Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination


The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For a basic drug, it indicates the pH at which the compound is 50% ionized.

Potentiometric Titration:

- Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).
- Titration: The solution is titrated with a standardized solution of a strong acid or base.
- pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve, which corresponds to the point of half-neutralization.

Validation Workflow

The process of validating the physical constants of a chemical compound like **alpha-Euclidean** involves a logical sequence of steps, from initial data gathering to experimental verification and comparison.

[Click to download full resolution via product page](#)

Caption: Workflow for validating the physical constants of **alpha-Euclidean**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. α-Euclidean - Wikipedia [en.wikipedia.org]
- 2. alpha-Euclidean [medbox.iiab.me]
- 3. Euclidean | C15H21NO2 | CID 808817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Euclidean - Wikipedia [en.wikipedia.org]
- 5. Cocaine | C17H21NO4 | CID 446220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lidocaine - Wikipedia [en.wikipedia.org]
- 7. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. beta-Euclidean [drugfuture.com]
- 11. Lidocaine | 137-58-6 [chemicalbook.com]
- 12. Procaine [drugfuture.com]
- 13. THE PCCA BLOG | Lidocaine vs. Lidocaine HCl [pccarx.com]
- To cite this document: BenchChem. [validating the reported melting point and other physical constants of alpha-Euclidean]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237395#validating-the-reported-melting-point-and-other-physical-constants-of-alpha-euclidean]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com